(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. This compound is known for its utility in asymmetric catalysis, particularly in enantioselective reactions. The presence of the oxazoline rings and the chiral centers makes it a valuable tool in the synthesis of optically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are formed by the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Propane-2,2-diyl Group: The bis-oxazoline ligand is then synthesized by coupling the oxazoline rings with a propane-2,2-diyl group. This step often requires the use of a base and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) undergoes various types of reactions, including:
Coordination Reactions: It forms complexes with transition metals, which are used as catalysts in asymmetric synthesis.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Transition Metals: Commonly used metals include copper, palladium, and nickel.
Solvents: Typical solvents include dichloromethane, toluene, and acetonitrile.
Bases: Bases such as triethylamine or sodium hydride are often used to deprotonate the ligand and facilitate complex formation.
Major Products Formed
The major products formed from reactions involving (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) are typically chiral metal complexes. These complexes are used to catalyze the formation of enantioselective products in various organic reactions.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) is widely used as a ligand in asymmetric catalysis. It is employed in reactions such as:
Asymmetric Hydrogenation: Catalyzing the hydrogenation of prochiral substrates to produce chiral products.
Asymmetric Diels-Alder Reactions: Facilitating the formation of chiral cyclohexenes.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs and biologically active molecules. Its ability to induce chirality in target molecules makes it valuable in the development of pharmaceuticals with specific enantiomeric forms.
Industry
In the industrial sector, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) is used in the production of fine chemicals and agrochemicals. Its role in asymmetric catalysis helps in the efficient and selective synthesis of complex molecules.
Mechanism of Action
The mechanism by which (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) exerts its effects involves the formation of chiral metal complexes. These complexes act as catalysts in enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets are typically prochiral substrates, and the pathways involved include coordination to the metal center and subsequent activation of the substrate.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but lacks the dimethyl groups on the phenyl rings.
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(4-methylphenyl)-4,5-dihydrooxazole): Contains a single methyl group on the phenyl rings.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) lies in the presence of the dimethyl groups on the phenyl rings, which can influence the steric and electronic properties of the ligand. This can lead to different catalytic activities and selectivities compared to similar compounds.
Properties
Molecular Formula |
C25H30N2O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4S)-4-(3,5-dimethylphenyl)-2-[2-[(4S)-4-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H30N2O2/c1-15-7-16(2)10-19(9-15)21-13-28-23(26-21)25(5,6)24-27-22(14-29-24)20-11-17(3)8-18(4)12-20/h7-12,21-22H,13-14H2,1-6H3/t21-,22-/m1/s1 |
InChI Key |
FSPULJXEACVTGV-FGZHOGPDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]2COC(=N2)C(C)(C)C3=N[C@H](CO3)C4=CC(=CC(=C4)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2COC(=N2)C(C)(C)C3=NC(CO3)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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